N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a C-nitro compound.
Scientific Research Applications
Antidiabetic Screening
A series of N-substituted dihydropyrimidine derivatives, including those related to N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide, have been synthesized and evaluated for their antidiabetic properties. These compounds were tested in vitro using the α-amylase inhibition assay, indicating potential applications in diabetes research and treatment (Lalpara et al., 2021).
Antifungal Activity
The synthesis of pyrimidine derivatives, including compounds structurally similar to the specified molecule, has shown significant antifungal activities. These compounds have been tested against various fungi, indicating their potential use in developing new antifungal agents (Hanafy, 2011).
Cytotoxicity Against Cancer Cells
Research involving the synthesis of pyrimidine derivatives, including compounds related to the specified chemical, has included screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research, particularly in developing new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
Studies on similar pyrimidine compounds have focused on understanding their molecular and crystal structures. This includes investigations into their isostructural nature and comparison with analogous compounds, which can be crucial in materials science and pharmaceutical development (Trilleras et al., 2009).
Antimicrobial Activity
Several dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research indicates that these compounds, including those structurally related to the specified molecule, show promise as potential antimicrobial agents (Kolisnyk et al., 2015).
Properties
Molecular Formula |
C19H18N4O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H18N4O5/c1-11-16(18(24)21-13-8-4-6-10-15(13)28-2)17(22-19(25)20-11)12-7-3-5-9-14(12)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) |
InChI Key |
MBTBTBVNWMKAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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